3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring. The reaction conditions usually include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar in structure but with a nitrile group instead of a pyrazole ring.
3,4-Dimethoxyphenylpropanoic acid: Contains a propanoic acid group instead of a pyrazole ring.
3,4-Dimethoxybenzyl alcohol: Features a benzyl alcohol group instead of a pyrazole ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethoxyphenyl group and two methyl groups on the pyrazole ring sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,4-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)11(14-15-12(13)16)8-5-6-9(17-3)10(7-8)18-4/h5-7H,1-4H3,(H,15,16) |
InChI Key |
JNYGXLIZNLMWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NNC1=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.